3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile
Overview
Description
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a complex organic compound with the molecular formula C88H96N6. It is known for its unique structural properties, which include a phthalonitrile core surrounded by four carbazole moieties. This compound is often used in advanced materials science and organic electronics due to its excellent thermal stability and photophysical properties .
Mechanism of Action
Target of Action
The primary target of 4CzPN-Bu, also known as 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile or 3,4,5,6-Tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,2-dicyanobenzene, is the electron transfer process . This compound is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor .
Mode of Action
4CzPN-Bu interacts with its targets through a photoactivated process . It is found to be more efficient for single electron transfer without any organic base for the radical reaction . The compound harnesses its thermally active triplet energy to realize visible-to-ultraviolet photon up-conversion via triplet-triplet annihilation (TTA) .
Biochemical Pathways
4CzPN-Bu affects the photocatalytic transformations . It has emerged as a powerful organophotocatalyst since 2016 . It is used in various organic reactions, including the synthesis of 3,4-dihydropyrimidin-2- (1H)-ones/thiones via a proton-coupled electron transfer (PCET) process .
Result of Action
The action of 4CzPN-Bu results in visible-to-ultraviolet photon up-conversion . This is achieved by harnessing its thermally active triplet energy via triplet-triplet annihilation (TTA) . For 4CzPN-R (R = H, Ph or tBu) derivatives, there is a decreasing luminescence intensity in the order of H > tBu > Ph .
Action Environment
The action, efficacy, and stability of 4CzPN-Bu are influenced by environmental factors. The tert-butyl substituents at the 3,6-position can efficiently prevent the formation of dimers between the carbazoles . This makes 4CzPN-Bu an attractive metal-free photocatalyst with excellent redox window, good chemical stability, and broad applicability .
Biochemical Analysis
Biochemical Properties
It is known that the compound’s carbazolyl groups are electron-donating, while the dicyanobenzene acts as an electron acceptor This property allows the compound to participate in various electron transfer reactions, which could potentially influence the activity of enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the compound can participate in electron transfer reactions due to its donor-acceptor structure This could potentially lead to changes in the activity of various biomolecules, including enzymes and proteins, and alterations in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile typically involves a multi-step process. One common method includes the reaction of 3,6-di-tert-butylcarbazole with a phthalonitrile derivative under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized carbazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile: Similar structure but with different positioning of the nitrile groups.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another carbazole-based compound with different substitution patterns.
Uniqueness
3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is unique due to its specific arrangement of carbazole moieties and the presence of tert-butyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in advanced materials and organic electronics .
Properties
IUPAC Name |
3,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGTCJGWUABRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H96N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.